molecular formula C6H11Cl2NO B14657435 2,2-Dichloro-n-(2-methylpropyl)acetamide CAS No. 39084-91-8

2,2-Dichloro-n-(2-methylpropyl)acetamide

Cat. No.: B14657435
CAS No.: 39084-91-8
M. Wt: 184.06 g/mol
InChI Key: DNFJZWTUWKNZRE-UHFFFAOYSA-N
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Description

2,2-Dichloro-n-(2-methylpropyl)acetamide is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-n-(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Dichloroacetamide+2-MethylpropylamineThis compound\text{2,2-Dichloroacetamide} + \text{2-Methylpropylamine} \rightarrow \text{this compound} 2,2-Dichloroacetamide+2-Methylpropylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-n-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-dichloroacetic acid and 2-methylpropylamine.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: 2,2-Dichloroacetic acid and 2-methylpropylamine.

    Oxidation and Reduction: Specific oxidized or reduced derivatives of the compound.

Scientific Research Applications

2,2-Dichloro-n-(2-methylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-n-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacetamide: Similar structure but lacks the 2-methylpropyl group.

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a different substituent on the nitrogen atom.

    2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another derivative with different substituents.

Uniqueness

2,2-Dichloro-n-(2-methylpropyl)acetamide is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

39084-91-8

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.06 g/mol

IUPAC Name

2,2-dichloro-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C6H11Cl2NO/c1-4(2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

DNFJZWTUWKNZRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(Cl)Cl

Origin of Product

United States

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